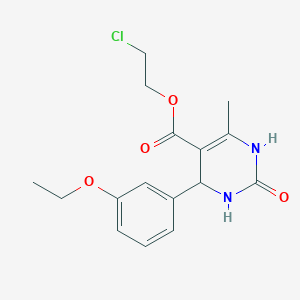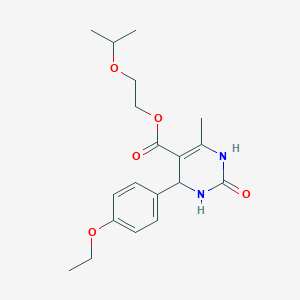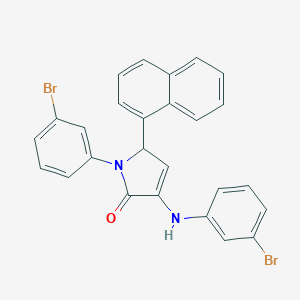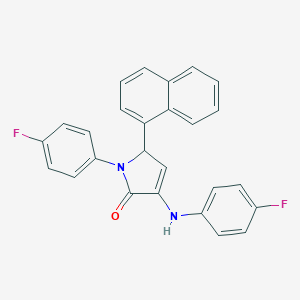![molecular formula C21H17FN4O2S B388305 N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide CAS No. 312289-94-4](/img/structure/B388305.png)
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C21H17FN4O2S and a molecular weight of 408.5 g/mol This compound is known for its unique structure, which includes a quinoxaline core, a fluorinated aniline group, and a sulfonamide moiety
Métodos De Preparación
The synthesis of N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ringFinally, the sulfonamide group is introduced via sulfonylation using a sulfonyl chloride derivative .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Análisis De Reacciones Químicas
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline group, where nucleophiles such as amines or thiols replace the fluorine atom.
Sulfonylation: The sulfonamide group can undergo further sulfonylation reactions to introduce additional sulfonyl groups, enhancing the compound’s functionality.
Aplicaciones Científicas De Investigación
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of the enzyme, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the treatment of cancers that overexpress EGFR .
Comparación Con Compuestos Similares
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
Gefitinib: Another EGFR inhibitor with a similar mechanism of action but different structural features.
Erlotinib: A tyrosine kinase inhibitor that also targets EGFR but has a distinct chemical structure.
Lapatinib: Targets both EGFR and HER2, offering a broader spectrum of activity compared to this compound.
Propiedades
Número CAS |
312289-94-4 |
|---|---|
Fórmula molecular |
C21H17FN4O2S |
Peso molecular |
408.5g/mol |
Nombre IUPAC |
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H17FN4O2S/c1-14-6-12-17(13-7-14)29(27,28)26-21-20(23-16-10-8-15(22)9-11-16)24-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |
Clave InChI |
YYRPJFLJYBHQJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(NAPHTHALEN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388222.png)


![5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B388227.png)
![ethyl 5-(4-chlorophenyl)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388228.png)
![6-(3-bromobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B388231.png)
![ethyl 2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388232.png)
![N-[4-(diethylamino)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B388233.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388238.png)

![(4-methoxyphenyl)methyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388240.png)


![ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388245.png)
